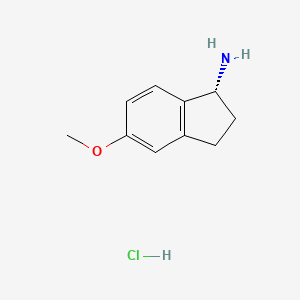![molecular formula C14H11NO3 B6157598 (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid CAS No. 2413846-58-7](/img/no-structure.png)
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid” is a complex organic compound. It contains a naphthalene group (a polycyclic aromatic hydrocarbon), a cyanide group (-CN), and a carboxylic acid group (-COOH). The “(2S)” indicates that the compound has a specific stereochemistry at the 2nd carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar naphthalene group, the linear cyanide group, and the polar carboxylic acid group. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The cyanide group is a good nucleophile and can participate in various reactions. The carboxylic acid group can undergo reactions typical for carboxylic acids, such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid involves the reaction of 4-cyanonaphthalene with a suitable alcohol to form an ether intermediate, which is then hydrolyzed to yield the desired product.", "Starting Materials": [ "4-cyanonaphthalene", "propanol", "sodium hydroxide", "sulfuric acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-cyanonaphthalene (1.0 g, 5.2 mmol) and propanol (1.2 mL, 15.6 mmol) in diethyl ether (20 mL) in a round-bottom flask.", "Step 2: Add a catalytic amount of sulfuric acid (0.1 mL) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution (10%, 10 mL) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the mixture with diethyl ether (3 x 20 mL) and combine the organic layers.", "Step 5: Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the crude ether intermediate.", "Step 7: Dissolve the crude ether intermediate in water (10 mL) and add sodium hydroxide solution (10%, 10 mL).", "Step 8: Stir the mixture at room temperature for 30 minutes and then acidify with sulfuric acid (10%, 10 mL).", "Step 9: Extract the mixture with diethyl ether (3 x 20 mL) and combine the organic layers.", "Step 10: Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 11: Concentrate the organic layer under reduced pressure to yield the desired product as a white solid (0.8 g, 70% yield)." ] } | |
Numéro CAS |
2413846-58-7 |
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



